![molecular formula C23H29N5O2 B2508675 1-(仲丁基)-N-环己基-2-亚氨基-10-甲基-5-氧代-2,5-二氢-1H-二吡啶并[1,2-a:2',3'-d]嘧啶-3-甲酰胺 CAS No. 510733-45-6](/img/structure/B2508675.png)
1-(仲丁基)-N-环己基-2-亚氨基-10-甲基-5-氧代-2,5-二氢-1H-二吡啶并[1,2-a:2',3'-d]嘧啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Pyrimidines can be synthesized through various methods. One method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis
The molecular structure of pyrimidines involves a six-membered ring with two nitrogen atoms at positions 1 and 3 . The sec-butyl and cyclohexyl groups are alkyl groups, which are formed by removing one hydrogen from an alkane chain .Chemical Reactions Analysis
Pyrimidines can undergo various chemical reactions. For instance, they can exhibit anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .科学研究应用
药物化学应用
雄激素受体拮抗剂: Linton 等人 (2011) 对咪唑并[1,2-a]嘧啶衍生物(与查询化合物具有相同的结构基序)进行的一项研究发现,它们是雄激素受体的完全拮抗剂,在去势抵抗性前列腺癌中显示出显着的体内肿瘤生长抑制。这突出了结构相关化合物在癌症治疗中的潜在应用 (Linton 等人,2011)。
杂环化合物的合成: H. Wamhoff 及其同事 (1990) 探索了新型二氢吡啶并吡喃并[2,3-d]嘧啶的合成,表明嘧啶衍生物与合成广泛的杂环化合物(在开发新药中至关重要)有关 (Wamhoff & Paasch, 1990)。
有机合成应用
抗惊厥特性: Kubicki 等人 (2000) 对抗惊厥烯胺酮的研究展示了具有相似骨架结构的环状化合物在开发抗惊厥药物中的结构意义,证明了此类化合物在治疗背景中的广泛适用性 (Kubicki, Bassyouni, & Codding, 2000)。
抗氧化剂: Vartale 等人 (2016) 对 3-氰基-4-亚氨基-2-甲硫基-4H-吡啶并[1,2-a]嘧啶衍生物的研究突出了它们有效的抗氧化特性,强调了嘧啶衍生物在解决氧化应激相关疾病中的作用 (Vartale, Halikar, Pawar, & Tawde, 2016)。
属性
IUPAC Name |
7-butan-2-yl-N-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2/c1-4-15(3)28-19(24)17(22(29)25-16-10-6-5-7-11-16)13-18-21(28)26-20-14(2)9-8-12-27(20)23(18)30/h8-9,12-13,15-16,24H,4-7,10-11H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUWOVCPSDEQJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C2=C(C=C(C1=N)C(=O)NC3CCCCC3)C(=O)N4C=CC=C(C4=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(butan-2-yl)-N-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。